N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTUT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTUT is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Photochemistry
Research on thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole has explored their photochemical reactions, particularly in the presence of singlet oxygen. These studies have revealed that thiazole compounds can undergo various photoreactions, leading to the formation of multiple products, which could have implications for understanding the photochemical behavior of similar compounds, including "N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide" (Mahran, Sidky, & Wamhoff, 1983).
Corrosion Science
In corrosion science, thiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, thiazole compounds have been evaluated for their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies often involve molecular dynamics simulations and electrochemical techniques to assess the inhibition performance, which could be relevant for applications of "N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide" in materials science and corrosion inhibition (Khaled & Amin, 2009).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-4-3-5-16(12-14)23-20(27)25-21-24-18(13-29-21)19(26)22-11-10-15-6-8-17(28-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKZGRWKWOXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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